molecular formula C14H20N2O3S B6341762 Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 1148027-17-1

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B6341762
CAS No.: 1148027-17-1
M. Wt: 296.39 g/mol
InChI Key: LLXHUXSLZPMWBD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol. This compound is known for its various biological properties and potential implications in multiple fields of research and industry.

Preparation Methods

The synthesis of Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves several steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory and analgesic agent . In medicine, it shows promise as a candidate for drug development due to its biological activity. Additionally, it has industrial applications in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory pathways and pain signaling .

Comparison with Similar Compounds

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as Ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate . These compounds share a similar core structure but differ in their substituents, which can affect their chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-6-butanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-5-11(17)16-7-6-9-10(8-16)20-13(15)12(9)14(18)19-4-2/h3-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXHUXSLZPMWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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